Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate
Description
Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate is a cyclopropane-containing ester derivative characterized by a stereochemically defined (1R,2S) configuration. Its structure includes a hydroxymethyl group attached to the cyclopropane ring and a methyl ester moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-[2-(hydroxymethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)3-5-2-6(5)4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
GIEUTJKEZCVILV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method includes the reaction of a cyclopropyl carbinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of advanced catalysts and solvents to enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differentiating features:
Key Observations :
Physical and Chemical Properties
| Property | Target Compound | Methyl 2-chloro-2-cyclopropylideneacetate | Methyl 2-cyclopropyl-2-hydroxyacetate |
|---|---|---|---|
| Molecular Weight | ~172.18 g/mol | 146.57 g/mol | 130.14 g/mol |
| Polarity | Moderate (ester + hydroxyl) | Low (chloro + unsaturated ring) | Moderate (ester + hydroxyl) |
| Solubility | Likely polar solvent-soluble | Lipophilic due to chloro group | Polar solvent-soluble |
| Stability | Ester hydrolysis susceptibility | Stable to nucleophiles due to electron-withdrawing Cl | Prone to oxidation (hydroxy group) |
Notes:
Biological Activity
Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate is a chemical compound with the molecular formula CHO and a molecular weight of approximately 144.17 g/mol. This compound features a cyclopropyl group attached to a hydroxymethyl moiety, which contributes to its unique structural and chemical properties. Understanding its biological activity is crucial for exploring potential applications in medicinal chemistry and organic synthesis.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 144.17 g/mol |
| Functional Groups | Ester, Hydroxymethyl, Cyclopropyl |
The stereochemistry of the compound, specifically the (1R,2S) configuration, is significant as it may influence its biological interactions and pharmacological properties.
Synthesis and Derivatives
This compound can be synthesized through various methods, including:
- Simmons-Smith Reaction: A widely used method for cyclopropanation that allows for stereospecific conversion of alkenes into cyclopropane derivatives .
- Esterification Reactions: Utilizing hydroxymethyl derivatives to form esters can enhance the compound's reactivity and biological activity.
These synthetic routes enable modifications that could lead to derivatives with enhanced biological profiles.
Antimicrobial Properties
While specific data on the antimicrobial activity of this compound is limited, compounds with similar structures have demonstrated notable antibacterial and antifungal activities. For instance:
- Compounds containing cyclopropane rings have shown efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.156 mg/mL against pathogens such as E. coli and Bacillus species .
Case Studies
Several studies have explored the biological activities of cyclopropane-containing compounds:
- Antitumor Activity: A series of cyclopropane derivatives were evaluated against cancer cell lines, showing significant inhibitory effects on colon, lung, breast cancer, melanoma, and leukemia cell lines. The structure-activity relationship (SAR) indicated that modifications to the cyclopropane moiety could enhance potency .
- Enzyme Inhibition: Research has indicated that compounds with similar functionalities may interact with key enzymes or receptors involved in metabolic pathways, potentially leading to therapeutic effects.
Comparative Analysis
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-(hydroxymethyl)cyclopropanecarboxylate | CHO | Moderate antibacterial activity |
| Methyl 3-hydroxybutanoate | CHO | Antifungal properties against Candida species |
| Methyl 3-(hydroxymethyl)propanoate | CHO | Antimicrobial effects noted in various studies |
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these analogs.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group on the cyclopropane ring undergoes oxidation to form carboxylate derivatives. Key reagents and conditions include:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Dess-Martin periodinane | Dichloromethane, 0–25°C | Cyclopropane-carbaldehyde derivative | >80% |
| KMnO₄ | Acidic aqueous conditions | Cyclopropane-carboxylic acid | 60–70% |
Oxidation typically preserves the cyclopropane ring integrity while modifying the hydroxymethyl group. The Dess-Martin reagent is preferred for high selectivity and mild conditions .
Reduction Reactions
The ester group can be reduced to primary alcohols using strong hydride donors:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Tetrahydrofuran, reflux | 2-((1R,2S)-2-(Hydroxymethyl)cyclopropyl)ethanol | 75–85% |
| NaBH₄ | Methanol, 0°C | Partial reduction (mixed products) | 30–40% |
LiAlH₄ achieves full reduction to the alcohol, while NaBH₄ is less effective due to steric hindrance from the cyclopropane ring .
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitution reactions under basic conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| KCN | DMSO, 80°C | Cyclopropane-nitrile derivative | 65–70% |
| NH₃ (g) | Ethanol, pressurized reactor | Cyclopropane-amine derivative | 50–55% |
Cyanide substitution proceeds efficiently in polar aprotic solvents, while amination requires elevated pressure .
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to carboxylic acid derivatives:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH | H₂O/EtOH, reflux | 2-((1R,2S)-2-(Hydroxymethyl)cyclopropyl)acetic acid | 90–95% |
| H₂SO₄ | Methanol, 60°C | Transesterification products | 70–75% |
Basic hydrolysis is quantitative, while acid conditions promote transesterification .
Coupling Reactions and Amide Formation
The carboxylic acid (post-hydrolysis) engages in coupling reactions:
| Coupling Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CDI (Carbodiimide) | THF, room temperature | Cyclopropane-acetamide derivatives | 80–85% |
| EDC/HOBt | DMF, 0°C | Peptide-conjugated cyclopropanes | 70–75% |
CDI-mediated coupling is robust for synthesizing amides without racemization .
Key Research Findings
-
Steric Effects : The cyclopropane ring imposes significant steric constraints, slowing reactions at the ester group compared to linear analogs.
-
Chiral Integrity : The (1R,2S) configuration remains intact during most reactions except under strong acidic/basic conditions (>100°C).
-
Biological Relevance : Intermediate amides and aldehydes derived from this compound show affinity for enzyme active sites in preliminary assays .
For further details on synthetic protocols, consult primary literature from the National Center for Biotechnology Information (NCBI) databases .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-((1R,2S)-2-(hydroxymethyl)cyclopropyl)acetate, and how do reaction conditions influence stereochemical outcomes?
Synthesis typically involves cyclopropanation strategies, such as the use of methyl 2-chloro-2-cyclopropylideneacetate as a precursor. Key steps include enantioselective cyclopropane ring formation via transition-metal catalysis or organocatalytic methods. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically affect diastereomeric ratios. For example, Pd-catalyzed reactions under anhydrous conditions at 0–5°C favor the (1R,2S) configuration by minimizing epimerization .
Q. How can researchers confirm the stereochemical integrity of the cyclopropane ring in this compound?
X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, -NMR coupling constants (e.g., ) and NOE correlations between the hydroxymethyl and cyclopropane protons provide stereochemical validation. Comparative CD spectroscopy with known stereoisomers is also effective .
Q. What are the recommended handling and storage protocols to ensure compound stability?
Store as a lyophilized powder at -20°C in moisture-free containers. In solution, use anhydrous DMSO or ethanol at -80°C to prevent ester hydrolysis. Handling requires nitrile gloves, chemical-resistant suits, and fume hoods to avoid dermal exposure and inhalation risks .
Advanced Research Questions
Q. How does the cyclopropane ring in this compound influence its biological activity when incorporated into peptide analogues?
The cyclopropane group imposes conformational rigidity, enhancing peptide receptor binding affinity and proteolytic stability. For example, cyclopropane-containing amino acid analogues exhibit up to 10-fold higher potency in opioid receptor assays compared to flexible counterparts. This is attributed to preorganization of the bioactive conformation, as demonstrated in Hruby et al.’s studies on constrained peptide systems .
Q. What analytical methods resolve contradictions in reported NMR data for this compound?
Discrepancies in -NMR shifts (e.g., δ 1.257–1.531 ppm for cyclopropane protons) often arise from solvent polarity or temperature effects. To harmonize data, use deuterated chloroform at 25°C and calibrate against internal standards (e.g., TMS). High-field NMR (≥500 MHz) combined with -HSQC can differentiate diastereomers .
Q. What strategies mitigate racemization during esterification or amidation reactions involving this compound?
Racemization is minimized using low-temperature (≤0°C), aprotic conditions (e.g., DCM/THF) and non-basic coupling agents like HATU/DIPEA. For amidation, pre-activation of the carboxylate with NHS esters reduces exposure to nucleophilic catalysts that promote epimerization .
Q. How does the hydroxymethyl group’s spatial orientation affect metabolic stability in vivo?
The (2S)-hydroxymethyl group’s axial position shields it from first-pass oxidation by CYP3A4, extending half-life in rodent models. In contrast, the (2R) epimer undergoes rapid glucuronidation. Stability assays using liver microsomes and LC-MS/MS quantification are recommended for metabolic profiling .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in large-scale synthesis of this compound?
Common issues include incomplete cyclopropanation or side reactions (e.g., ring-opening). Solutions:
Q. What computational tools predict the compound’s reactivity in novel reaction systems?
DFT calculations (e.g., Gaussian09 at the B3LYP/6-31G* level) model transition states for cyclopropane ring-opening reactions. MD simulations (Amber22) assess conformational stability in solvent environments .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility in aqueous buffers: How to validate?
Discrepancies arise from pH-dependent ester hydrolysis. Validate via:
- HPLC-UV : Monitor degradation at λ = 254 nm in PBS (pH 7.4) over 24 hours.
- Dynamic Light Scattering : Detect aggregates in aqueous solutions >1 mM .
Stability Under Extreme Conditions
Q. How does the compound degrade under high-temperature or acidic conditions?
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, producing cyclopropane fragmentation products (e.g., acetic acid derivatives). In 1M HCl, ester hydrolysis occurs within 2 hours at 40°C, confirmed by -NMR loss of the methyl ester signal (δ 3.67 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
